molecular formula C16H16F5N5O B3141836 Sitagliptin Analog 13 CAS No. 486460-31-5

Sitagliptin Analog 13

Cat. No. B3141836
CAS RN: 486460-31-5
M. Wt: 389.32 g/mol
InChI Key: ABTMQWQGGARRSK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin Analog 13 is a compound that contains a total of 45 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .


Synthesis Analysis

The synthesis of Sitagliptin involves several steps. One approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .


Molecular Structure Analysis

Sitagliptin Analog 13 has a complex molecular structure with multiple bonds and rings. It includes 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .


Chemical Reactions Analysis

Sitagliptin undergoes various chemical reactions during its synthesis. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .

Scientific Research Applications

Pharmacological Profile of Sitagliptin and its Analogues

Sitagliptin's Mechanism of Action : Sitagliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). It enhances the action of incretin hormones, which are involved in the regulation of glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glycemic control in patients with type 2 diabetes mellitus (T2DM) (G. Plosker, 2014).

Therapeutic Applications : Beyond its primary use in managing T2DM, Sitagliptin has shown potential in various other therapeutic areas. For instance, cardiovascular effects of Sitagliptin have been explored, indicating its pleiotropic impacts on the cardiovascular system. It has demonstrated positive effects towards ischemic cardiovascular diseases, atherosclerosis, and hypertension through mechanisms beyond its glucose-lowering effects, such as anti-inflammatory and anti-oxidative stress properties (Yi Zhou et al., 2018).

Pharmacokinetics and Comparative Analysis : Clinical pharmacokinetics of DPP-4 inhibitors, including Sitagliptin, reveal differences in absorption, distribution, metabolism, and excretion. These pharmacokinetic properties influence the drug's efficacy, safety profile, and potential drug-drug interactions. Understanding these characteristics is crucial for optimizing therapeutic strategies for individual patients with co-morbidities (L. Golightly et al., 2012).

Mechanism of Action

Sitagliptin is a DPP-4 inhibitor. It works by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. This helps the body produce more insulin only when it is needed and reduces the amount of glucose being produced by the liver when it is not needed .

Safety and Hazards

Sitagliptin may cause serious eye irritation. Precautionary measures include washing skin thoroughly after handling and wearing eye protection/face protection .

Future Directions

Sitagliptin has been found to have a strong binding ability with ACE2, a cell surface receptor closely related to DPP4. This discovery opens up new potential signaling pathways for the treatment of type 2 diabetes mellitus . Furthermore, Sitagliptin has been found to have a good therapeutic effect for T2DM, and its safety, efficiency, and tolerance in various treatment regimens make it a valuable tool for physicians in the management of patients with T2DM .

properties

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,5,11H,3-4,6-8,22H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMQWQGGARRSK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin Analog 13
Reactant of Route 2
Reactant of Route 2
Sitagliptin Analog 13
Reactant of Route 3
Sitagliptin Analog 13
Reactant of Route 4
Sitagliptin Analog 13
Reactant of Route 5
Sitagliptin Analog 13
Reactant of Route 6
Sitagliptin Analog 13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.